Flavopiridol

Catalog No.
S003046
CAS No.
146426-40-6
M.F
C₂₁H₂₀ClNO₅
M. Wt
401.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavopiridol

CAS Number

146426-40-6

Product Name

Flavopiridol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Molecular Formula

C₂₁H₂₀ClNO₅

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Synonyms

(-)cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-(4-(3-hydroxy-1-methyl)piperidinyl)-4H-1-benzopyran-4-one, alvocidib, flavopiridol, HMR 1275, L 868275, L-868275, L86-8275

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Description

The exact mass of the compound Flavopiridol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Flavopiridol belongs to a class of compounds called cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes that play a critical role in regulating the cell cycle, the process by which cells grow and divide. Flavopiridol works by blocking the activity of certain CDKs, thereby disrupting the cell cycle and potentially preventing uncontrolled cell growth observed in cancer [^source 1].

[^source 1] Cell Cycle Proteins—Advances in Research and Application: 2012 Edition Shandong University, Jinan: Flavopiridol, the first cyclin-dependent kinase inhibitor - recent advances in combination chemotherapy Scientists discuss in:

Anti-Cancer Properties

Due to its effect on the cell cycle, flavopiridol is being investigated for its potential to suppress the growth of various cancers. Researchers are studying its effectiveness in leukemia, chronic lymphocytic leukemia, and other malignancies, often in combination with other therapies [^source 2, ^source 3].

[^source 2] Anthraquinones—Advances in Research and Application: 2012 Edition Scientists in Baltimore, Maryland report...:

[^source 3] Cytokines—Advances in Research and Application: 2013 Edition Flavopiridol (FP), a synthetic flavone, is a cyclindependent kinase inhibitor and possesses an anti-cancer activity...:

Flavopiridol is a synthetic flavonoid alkaloid derived from the leaves and stems of plants like Amoora rohituka and Dysoxylum binectariferum found in India []. It gained significant interest due to its ability to inhibit cell cycle progression, making it a potential candidate for cancer treatment [].


Molecular Structure Analysis

Flavopiridol possesses a unique flavone backbone with a chlorine atom, hydroxyl groups, and a piperidinyl moiety (attached nitrogen-containing ring) []. The key features of its structure include:

  • The flavone core: This core structure contributes to the hydrophobicity of the molecule, influencing its interaction with biological membranes [].
  • Hydroxyl groups: These groups can form hydrogen bonds with other molecules, potentially playing a role in the compound's binding to target proteins [].
  • Chlorine atom: This substitution on the flavone ring enhances the inhibitory activity of flavopiridol towards cyclin-dependent kinases (CDKs) [].

Chemical Reactions Analysis

The exact synthesis of flavopiridol is proprietary, but research suggests a multi-step process involving the extraction of natural precursors followed by chemical modifications [].


Physical And Chemical Properties Analysis

  • Melting point: No data readily available on melting point.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Stability: Relatively stable in solution at neutral pH, but may degrade under acidic or basic conditions [].

Flavopiridol acts as a potent inhibitor of CDKs, a family of enzymes that regulate cell cycle progression [, ]. It binds to the ATP-binding pocket of CDKs, preventing them from transferring phosphate groups to their target proteins. This disrupts cell cycle progression, leading to cell death in cancer cells [].

Flavopiridol exhibits cytotoxicity (cell toxicity) and has been associated with side effects like diarrhea, nausea, and fatigue in clinical trials [].

XLogP3

3.3

Appearance

A crystalline solid

UNII

45AD6X575G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in esophageal cancer, leukemia (lymphoid), lung cancer, liver cancer, and lymphoma (unspecified).

Pharmacology

Alvocidib is the free base form of a synthetic N-methylpiperidinyl chlorophenyl flavone compound. As an inhibitor of cyclin-dependent kinase, alvocidib induces cell cycle arrest by preventing phosphorylation of cyclin-dependent kinases (CDKs) and by down-regulating cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis. This agent is also a competitive inhibitor of adenosine triphosphate activity.

MeSH Pharmacological Classification

Growth Inhibitors

Mechanism of Action

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4 [HSA:1019] [KO:K02089]

Pictograms

Irritant

Irritant

Wikipedia

Alvocidib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-20
1. Semin Oncol. 2002 Jun;29(3 Suppl 11):77-85.
Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy.
Tan AR(1), Swain SM.
Author information:
(1)Cancer Therapeutics Branch, Center for Cancer Research, National Cancer Institute, Bethesda, MD20889, USA.
Disrupting the cell cycle through the inhibition of cyclin-dependent kinases (CDKs) is an important therapeutic strategy in the treatment of cancer. Flavopiridol is the first CDK inhibitor to be tested in clinical trials. It has been shown to cause cell cycle arrest, induce apoptosis, inhibit angiogenesis, and potentiate the effects of chemotherapy. In this review, the rationale for using a CDK inhibitor as therapy for breast cancer is described and the preclinical studies performed with flavopiridol in breast cancer cell lines are highlighted. Flavopiridol is currently undergoing phase II testing as monotherapy and phase I and/or II evaluation in combination with traditional chemotherapy agents. The assessment of CDK inhibition as evidence of flavopiridol/'s targeted effect in serial biopsies of tumor and surrogate tissues is also under investigation in these protocols. The interruption of the cell cycle through modulation of CDKs with an agent such as flavopiridol has potential therapeutic efficacy, especially in combination with chemotherapy.
2. Invest New Drugs. 1999;17(3):313-20.
Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.
Senderowicz AM(1).
Author information:
(1)DTP Clinical Trials Unit, Developmental Therapeutics Program, Division of Cancer Treatment and Diagnosis. National Cancer Institute, Bethesda, MD 20892, USA. sendero@helix.nih.gov
The discovery and cloning of the cyclin-dependent kinases (cdks), main regulators of cell cycle progression, allowed several investigators to design novel modulators of cdk activity. Flavopiridol (HMR 1275, L86-8275), a flavonoid derived from an indigenous plant from India, demonstrated potent and specific in vitro inhibition of all cdks tested (cdks 1, 2, 4 and 7) with clear block in cell cycle progression at the G1/S and G2/M boundaries. Moreover, preclinical studies demonstrated the capacity of flavopiridol to induce programmed cell death, promote differentiation, inhibit angiogenic processes and modulate transcriptional events. The relationship between the latter effects and cdk inhibition is still unclear. Initial testing in early clinical human trials with infusional flavopiridol showed activity in some patients with non-Hodgkin/'s lymphoma, renal, prostate, colon and gastric carcinomas. Main side effects were secretory diarrhea and a pro-inflammatory syndrome associated with hypotension. Biologically active plasma concentrations of flavopiridol (approximately 300-500 nM) are easily achievable in patients receiving infusional flavopiridol. Phase 2 trials with infusional flavopiridol in several tumor types, other schedules and combination with standard chemotherapies are being assessed. In conclusion, flavopiridol is the first cdk inhibitor to be tested in clinical trials. Although important questions remain to be answered, this positive experience will stimulate the development of novel cdk modulators for cancer therapy.

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